

Vimirogant discovery and development

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Compound Focus: Vimirogant

CAS No.: 1802706-04-2

Cat. No.: S546768

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Drug Profile Overview

The table below summarizes the core identity and status of **Vimirogant**.

Attribute	Details
Drug Type	Small molecule drug [1]
Synonyms	AGN-242428, VTP-43742, VTP43742 [1] [2]
CAS Registry	1802706-04-2 (free form); 1802678-42-7 (hydrochloride salt) [3] [4]
Molecular Formula	$C_{27}H_{35}F_3N_4O_3S$ [3] [1]
Originator	Vitae Pharmaceuticals (later acquired by AbbVie/Allergan) [2]
Highest Phase	Discontinued in Phase 2 [1] [2]
Mechanism of Action	Potent, selective, and orally active RORyt inverse agonist [4] [3] [1]

Pharmacological & Chemical Data

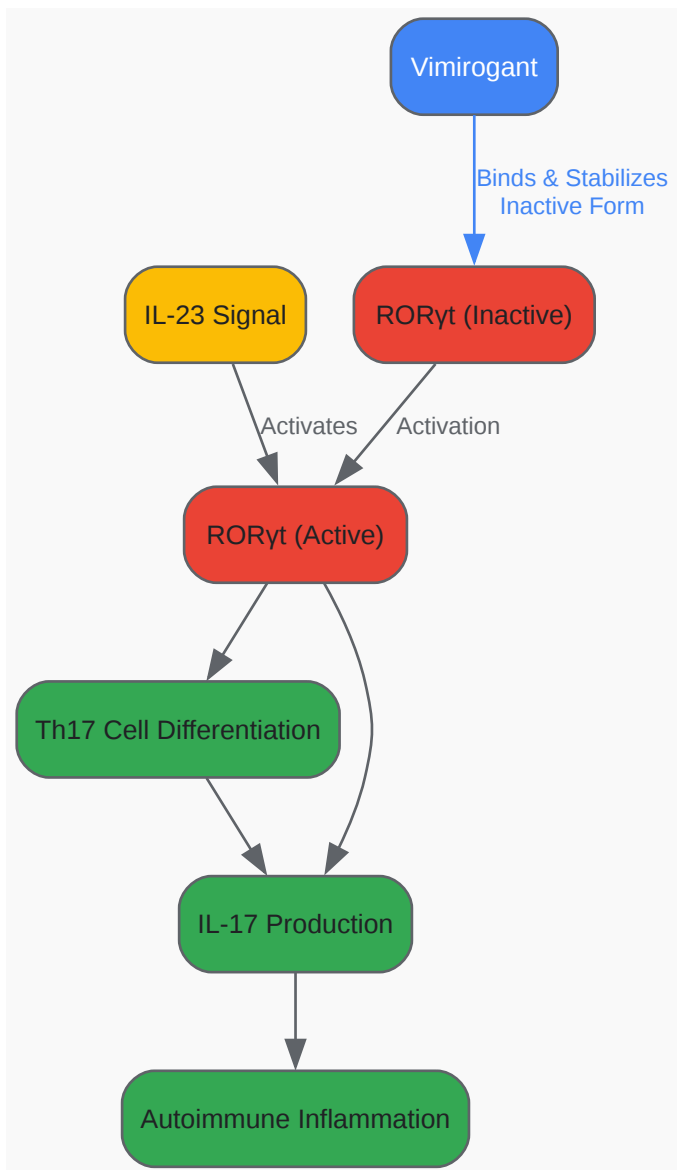
The following table consolidates the quantitative biological activity and chemical properties of **Vimirogant**.

Property	Details
Biological Activity (Ki)	3.5 nM for ROR γ t [4] [3]
Biological Activity (IC ₅₀)	17 nM for ROR γ t inhibition [4] [3]
Selectivity	>1000-fold selectivity vs. ROR α and ROR β isotypes [4] [3]
Cellular Activity (IC ₅₀)	57 nM (inhibition of IL-17A from mouse splenocytes); 18 nM (inhibition of IL-17A from hPBMCs) [4] [3]
Purity	≥99.0% (for hydrochloride salt) [4]
Solubility	Hydrochloride salt: 100 mg/mL in DMSO, 50 mg/mL in Ethanol [4]
Form Stability	The free form is prone to instability; the hydrochloride salt is a stable form with retained biological activity [3]

Mechanism of Action and Signaling Pathway

Vimirogant is a retinoic acid receptor-related orphan receptor gamma t (ROR γ t) inverse agonist [4] [3] [1]. ROR γ t is a master transcription factor for the differentiation of T-helper 17 (Th17) cells and the production of interleukin-17 (IL-17) [5]. The IL-17 pathway is a central driver in several autoimmune diseases.

The diagram below illustrates the signaling pathway targeted by **Vimirogant**.



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Vimirogant inhibits the RORyt pathway to suppress IL-17-driven inflammation.

Clinical Development Timeline

Vimirogant was investigated for several autoimmune conditions. The table below outlines its clinical trial history for different indications.

Indication	Highest Phase	Status	Key Dates/Notes
Plaque Psoriasis	Phase 2	Discontinued [1] [2]	A Phase 2 trial was listed as started in November 2017 [1].
Psoriatic Arthritis	Phase 2	Discontinued [1] [2]	A Phase 2 trial was listed as started in August 2015 [1].
Dry Eye Syndromes	Phase 2	Discontinued [1] [2]	A Phase 2 trial was completed in March 2022 [2].
Multiple Sclerosis	-	Discontinued [2]	Development for this indication was also halted.

Experimental Protocols & Research Notes

Detailed experimental methodologies used in the primary research and clinical trials for **Vimirogant** are not fully detailed in the available public sources. For complete protocols, it is recommended to consult the original peer-reviewed articles or clinical trial registry reports, which are not fully captured in the current search results.

In-Vivo Evidence: In a mouse experimental autoimmune encephalomyelitis (EAE) model, oral administration of **Vimirogant** significantly suppressed clinical symptoms, demyelination, and the mRNA expression of multiple inflammatory markers in the spinal cord [3].

Conclusion and Context

Vimirogant was a promising, potent, and selective oral ROR γ t inhibitor that advanced to Phase 2 clinical trials for several autoimmune diseases. However, its development has been discontinued across all indications [1] [2] [5]. This outcome is part of a broader trend, as the development of ROR γ t inhibitors has faced challenges, including lack of efficacy or safety concerns in clinical trials, leading to none yet achieving market approval [5].

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References

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